Saponin D, hupehensis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

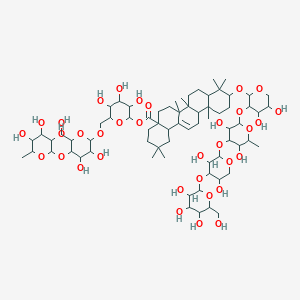

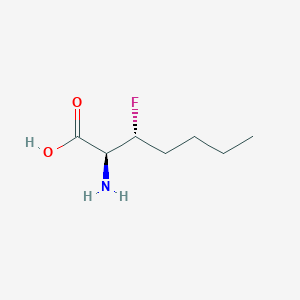

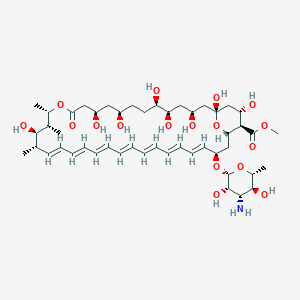

Saponin D, hupehensis is a natural compound found in various plants. It is a triterpenoid saponin and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Structure and Isolation

Research has identified and isolated various triterpenoid saponins from Anemone hupehensis, including hupehensis saponin D. These compounds are structurally characterized by specific sugar chains and aglycone parts, contributing to their unique properties and potential applications (Wang, Wu, & Chen, 1997); (Wang, Wu, & Chen, 1993).

Anti-Inflammatory and Immune Modulation

Saponins, including those from Anemone hupehensis, have shown potential in modulating the immune system. Specific saponins have demonstrated inhibitory activities on interleukin-18, a cytokine involved in inflammatory responses (Zhou et al., 2009). This highlights their potential in treating conditions like rheumatoid arthritis.

Analytical Techniques for Saponin Research

Advanced techniques such as electrospray ionization ion-trap tandem mass spectrometry (ESI-MSn) have been utilized to investigate the complex structures of saponins from Anemone hupehensis, enhancing our understanding of their molecular configurations and potential applications (Li et al., 2012).

Role in Plant Defense and Pharmaceutical Properties

Saponins play a crucial role in plant defense against pathogens and herbivores and have garnered attention for their pharmacological properties. They are active constituents in several folk medicines and have a wide range of potential applications in drug research (Augustin et al., 2011).

Potential in Drug Delivery Systems

Saponins' unique molecular characteristics make them suitable as carriers in drug delivery systems. Their amphiphilic structure allows them to improve the solubility and bioavailability of drugs, providing a novel concept for drug delivery (Liao et al., 2021).

Biosynthesis and Bioengineering

Understanding the biosynthesis of saponins is essential for their commercial exploitation. Key enzymes involved in their biosynthesis have been identified, paving the way for bioengineering approaches to enhance saponin production or to produce specific types of saponins (Sawai & Saito, 2011).

Propiedades

Número CAS |

152464-75-0 |

|---|---|

Nombre del producto |

Saponin D, hupehensis |

Fórmula molecular |

C70H114O34 |

Peso molecular |

1499.6 g/mol |

Nombre IUPAC |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |

Clave InChI |

ZOOKJZBDACIZLI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Sinónimos |

3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)